molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Cat. No. B1339152
M. Wt: 213.7 g/mol
InChI Key: URWKQIHYBHDHPD-UHFFFAOYSA-N
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Patent
US08952197B2

Procedure details

Into a 250-mL round-bottom flask equipped with a magnetic stir bar, a thermocouple, a condenser, and a nitrogen bubbler vented to a caustic scrubber, was charged 1-aminopropan-2-ol (60.0 g, 799 mmol). The mixture was heated to 85° C. and the product from Step A was added while maintaining the reaction temperature below 98° C. Upon completion of the addition the reaction mixture was stirred at 90 to 95° C. for 2.5 h. Chlorobenzene (50 mL) and water (25 mL) were added and the mixture was stirred at 70 to 75° C. for 15 min. The phases were allowed to separate and the lower organic phase was removed. The upper aqueous phase was extracted with chlorobenzene (2×25 mL) at 70 to 75° C. The combined organic phases were washed with water (2×25 mL) at 70 and 75° C. and 87.5 g of solvent was removed by distillation under reduced pressure at 60° C. (bath). The residue was diluted with chlorobenzene (125 mL). The resulting orange solution, which contained 0.032% water by Karl Fischer titration, was stirred overnight at 45° C. (bath).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14]Cl)=[CH:9][CH:8]=1.ClC1C=CC=CC=1>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH:1][CH2:2][CH:3]([OH:5])[CH3:4])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NCC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCCl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 90 to 95° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 98° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70 to 75° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the lower organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
The upper aqueous phase was extracted with chlorobenzene (2×25 mL) at 70 to 75° C
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×25 mL) at 70 and 75° C. and 87.5 g of solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure at 60° C. (bath)
ADDITION
Type
ADDITION
Details
The residue was diluted with chlorobenzene (125 mL)
STIRRING
Type
STIRRING
Details
was stirred overnight at 45° C. (bath)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.